molecular formula C3H4ClF6N B1148804 1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride CAS No. 1619-91-6

1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride

Cat. No.: B1148804
CAS No.: 1619-91-6
M. Wt: 203.5139792
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride is a fluorinated organic compound known for its unique chemical properties. The presence of six fluorine atoms makes it highly electronegative and chemically stable. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The process begins with hexafluoropropylene, which is converted to hexafluoroacetone.

    Hydrogenation: Hexafluoroacetone is then hydrogenated to produce 1,1,1,3,3,3-Hexafluoropropan-2-ol.

    Amination: The alcohol is then subjected to amination to form 1,1,1,3,3,3-Hexafluoropropan-2-amine.

    Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to produce the hydrochloride salt.

Industrial production methods often involve vapor-phase catalytic reactions using nickel catalysts under mild temperature conditions (30-140°C) to ensure high yield and purity .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different fluorinated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Substitution reactions often use alkyl halides under basic conditions.

    Major Products: The major products depend on the type of reaction. .

Scientific Research Applications

1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can alter the electronic environment of the target molecules, leading to changes in their reactivity and stability. The compound can also participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological and chemical effects .

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoropropan-2-amine hydrochloride can be compared with other fluorinated amines, such as:

Properties

CAS No.

1619-91-6

Molecular Formula

C3H4ClF6N

Molecular Weight

203.5139792

Origin of Product

United States

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